molecular formula C12H13N3O B8544388 1-(2-Methylpyrimidin-5-yl)-4-oxocyclohexanecarbonitrile

1-(2-Methylpyrimidin-5-yl)-4-oxocyclohexanecarbonitrile

Cat. No. B8544388
M. Wt: 215.25 g/mol
InChI Key: BPQBOYLFQPNGMU-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of methyl 5-cyano-2-hydroxy-5-(2-methylpyrimidin-5-yl)cyclohex-1-enecarboxylate (6.2 g, 0.023 mol), NaCl (1.46 g, 0.025 mol) and H2O (1.24 mL, 0.069 mol) in DMSO (50 mL) was heated to 160° C. for 3 h. After cooling to room temperature, the reaction was added water and extracted with EtOAc (6×100 mL). The organic layer was washed with brine, dried over Na2SO4 and concentracted. The crude product was purified by flash chromatography(EtOAc: Petroluem ether=1:3˜3:2) to give 1-(2-methylpyrimidin-5-yl)-4-oxocyclohexanecarbonitrile (2 g, yield: 41%). 1H NMR (CDCl3 400 MHz): δ8.80 (s, 2H), 3.00-2.90 (m, 2H), 2.77 (s, 3H), 2.70-2.60 (m, 2H), 2.60-2.50 (m, 2H), 2.40-2.25 (m, 1H).
Name
methyl 5-cyano-2-hydroxy-5-(2-methylpyrimidin-5-yl)cyclohex-1-enecarboxylate
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.24 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[CH:15]=[N:16][C:17]([CH3:20])=[N:18][CH:19]=2)[CH2:8][C:7](C(OC)=O)=[C:6]([OH:13])[CH2:5][CH2:4]1)#[N:2].[Na+].[Cl-].O>CS(C)=O>[CH3:20][C:17]1[N:16]=[CH:15][C:14]([C:3]2([C:1]#[N:2])[CH2:4][CH2:5][C:6](=[O:13])[CH2:7][CH2:8]2)=[CH:19][N:18]=1 |f:1.2|

Inputs

Step One
Name
methyl 5-cyano-2-hydroxy-5-(2-methylpyrimidin-5-yl)cyclohex-1-enecarboxylate
Quantity
6.2 g
Type
reactant
Smiles
C(#N)C1(CCC(=C(C1)C(=O)OC)O)C=1C=NC(=NC1)C
Name
Quantity
1.46 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
1.24 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (6×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography(EtOAc: Petroluem ether=1:3˜3:2)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=N1)C1(CCC(CC1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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